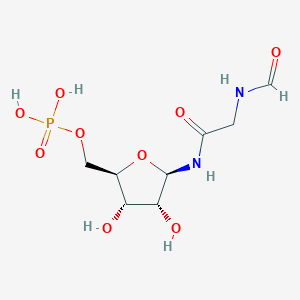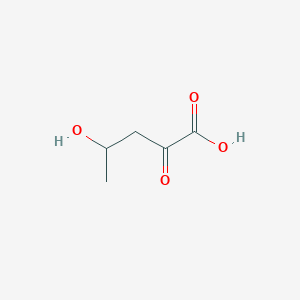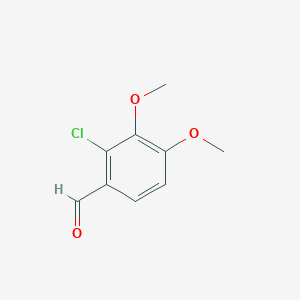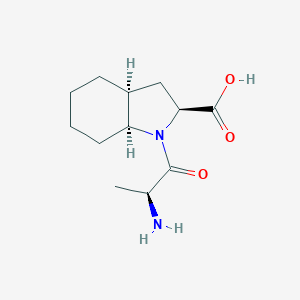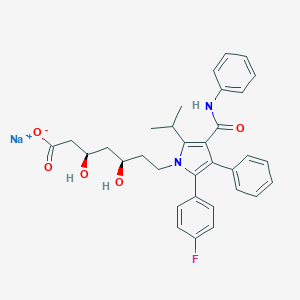
2,5-Dichloropyrimidine
Overview
Description
2,5-Dichloropyrimidine (2,5-DCP) is an organic compound with a molecular formula of C4H2Cl2N2. It is a colorless solid and is soluble in water and ethanol. It is a member of the pyrimidine family, which is a heterocyclic aromatic organic compound. 2,5-DCP is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other pyrimidines.
Scientific Research Applications
Labeling Biologically Active Compounds : Tran et al. (2011) synthesized [2-14C]2,5-dichloropyrimidine, a reagent useful in labeling biologically active compounds for hepatocyte transport studies, protein covalent binding, and metabolic profiling (Tran, Maxwell, Wu, & Bonacorsi, 2011).
Antiviral Activity : Colla et al. (1977) found that dichloropyrimidines, including this compound, exhibit antiviral activity against various RNA and DNA viruses, such as polio, coxsackie, vaccinia, and herpes simplex viruses (Colla, Marcialis, Flore, Sau, Garzia, & Loddo, 1977).
Synthesis of Medicinally Important Compounds : Deng and Mani (2006) described a synthesis route for medicinally important 4-aryl-5-pyrimidinylimidazoles, starting from 2,4-dichloropyrimidine, highlighting its role in drug development (Deng & Mani, 2006).
Antitumor Activity : Grivsky et al. (1980) synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound derived from this compound, showing potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Antibacterial Activity : Fellahi et al. (1995) synthesized pyrimidine derivatives including this compound, demonstrating significant antibacterial activity against human bacterial flora (Fellahi, Dubois, Mandin, Ombetta-Goka, Guenzet, Chaumont, & Frangin, 1995).
Amination of Polychloropyrimidines : Smith and Buchwald (2016) reported the regioselective amination of di- and trichloropyrimidines, including this compound, to produce 2-substituted aminopyrimidines, a process important in chemical synthesis (Smith & Buchwald, 2016).
Anti-HIV Activity : Vince and Hua (1990) developed a carbocyclic analogue of 2',3'-didehydro-2',3'-dideoxy 2-amino-6-chloropurine, derived from 2-amino-4,6-dichloropyrimidine, as a potent and selective anti-HIV agent (Vince & Hua, 1990).
Mechanism of Action
Target of Action
It’s known that halogenated pyrimidines are generally used as starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Mode of Action
2,5-Dichloropyrimidine is a halogenated pyrimidine and is often used in the synthesis of other compounds. It undergoes nucleophilic aromatic substitution reactions . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Biochemical Pathways
It’s known that pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Result of Action
It’s known that halogenated pyrimidines are often used as building blocks in the synthesis of various pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature and solvent) can affect the outcome of the reactions it participates in .
Safety and Hazards
2,5-Dichloropyrimidine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 2,5-Dichloropyrimidine belongs, play a crucial role in biochemical reactions They are involved in the synthesis of DNA, RNA, and proteins, and interact with various enzymes and proteins
Molecular Mechanism
It is known that pyrimidines can bind to biomolecules and influence enzyme activity and gene expression
properties
IUPAC Name |
2,5-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)8-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAHXLRNZJPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343575 | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22536-67-0 | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,5-dichloropyrimidine act as a covalent inhibitor, and what makes it unique?
A1: this compound exhibits its inhibitory action through a nucleophilic aromatic substitution (SNAr) reaction with cysteine residues present in the active site of target proteins. [] This covalent binding mechanism differentiates it from many other inhibitors that bind reversibly. Specifically, research on the kinase MSK1 revealed that this compound derivatives target the cysteine residue Cys440 within the C-terminal kinase domain (CTKD). [] This covalent interaction leads to irreversible inhibition of the enzyme, offering potential for long-lasting pharmacological effects.
Q2: What is known about the structure of this compound and how it influences its reactivity?
A2: Gas-phase electron diffraction (GED) combined with ab initio calculations has provided detailed insights into the molecular structure of this compound. [] This data revealed key bond lengths and angles, such as the C(4)−C(5) bond length of 139.3(11) pm and the N(1)−C(6) bond length of 133.2(4) pm. [] The presence of two chlorine atoms, each adjacent to a nitrogen atom in the pyrimidine ring, significantly influences the molecule's reactivity. These chlorine atoms act as leaving groups, making the C2 and C5 positions susceptible to nucleophilic attack, a feature exploited in various cross-coupling reactions. []
Q3: Can you elaborate on the regioselectivity observed in cross-coupling reactions involving this compound?
A3: Interestingly, the regioselectivity in palladium-catalyzed cross-coupling reactions involving this compound is highly dependent on the reaction conditions and the choice of catalyst system. [] While conventionally, halides adjacent to nitrogen are expected to be more reactive, the use of a sterically hindered N-heterocyclic carbene ligand promotes selective coupling at the C4 position with high selectivity (∼10:1) over the C2 position. [] This remarkable selectivity control allows for the synthesis of previously inaccessible C4-substituted pyrimidines. Furthermore, "Jeffery" conditions, which are ligand-free, have been shown to enhance C4 selectivity in Suzuki coupling reactions, surpassing 99:1 selectivity. [] This finding further broadens the synthetic utility of this compound as a starting material for diversely substituted pyrimidine derivatives.
Q4: How can this compound be used in the development of radiolabeled compounds for biological studies?
A4: The synthesis of [2-14C]this compound represents a significant advancement in the development of radiolabeled compounds for various biological applications. [] This radiolabeled analogue is synthesized from [14C]urea through a five-step process involving a boronic acid intermediate. [] The availability of [2-14C]this compound with high specific activity (226.0 μCi/mg) and radiochemical purity (95.8%) allows for its incorporation into biologically active molecules. [] These radiolabeled molecules are invaluable tools for investigating hepatocyte transport mechanisms, analyzing protein covalent binding interactions, and conducting comprehensive metabolic profiling studies.
Q5: What are the advantages of utilizing flow and microwave chemistry in the synthesis of this compound derivatives?
A5: Flow and microwave chemistry have emerged as powerful techniques, offering distinct advantages in the synthesis of complex molecules, including this compound derivatives. [] For instance, these techniques have proven particularly useful in the preparation of protein kinase inhibitors CTx-0152960 and CTx-0294885. [] Notably, the application of flow chemistry streamlined the synthesis by circumventing the need for protecting groups, leading to greater efficiency. [] Additionally, microwave-assisted coupling reactions significantly reduced reaction times and enhanced overall yields. [] This integrated flow and microwave approach exemplifies a greener and more sustainable approach to synthesizing pharmaceutically relevant compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








